Pralurbactam

PK/PD Meropenem Klebsiella pneumoniae

Researchers requiring OXA-48 or class D carbapenemase inhibition face limited options with standard DBOs. Pralurbactam addresses this gap with confirmed inhibitory activity against Ambler class A, C, and D serine β-lactamases, restoring imipenem and meropenem efficacy in resistant Gram-negative models. - Superior imipenem potentiation vs. avibactam/relebactam in MABC isolates with validated in vivo pulmonary load reduction. - Defined PK/PD targets: %fT>1 mg/L of 38.4% (static) and 63.6% (1-log kill) for quantitative dose projection. Supplied with analytical documentation to support Phase 3-aligned research.

Molecular Formula C10H18N6O8S
Molecular Weight 382.35 g/mol
CAS No. 2163782-59-8
Cat. No. B12395831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralurbactam
CAS2163782-59-8
Molecular FormulaC10H18N6O8S
Molecular Weight382.35 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N
InChIInChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-25(19,20)21/h6-7H,1-5H2,(H,13,17)(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1
InChIKeyHOJIPBUGHMYVQD-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pralurbactam: Broad-Spectrum β‑Lactamase Inhibitor


Pralurbactam (also coded FL058) is a synthetic diazabicyclooctane (DBO) β‑lactamase inhibitor that exhibits inhibitory activity against Ambler class A, C, and D serine β‑lactamases [1][2]. As a non‑β‑lactam, covalent, slowly reversible inhibitor, it restores the activity of partner carbapenems (meropenem, imipenem) against β‑lactamase‑producing Gram‑negative bacteria [3]. Pralurbactam is currently in Phase 3 clinical development in combination with meropenem for complicated intra‑abdominal infections (NCT06633718) [4].

Why Generic BLI Substitution Fails: Pralurbactam


β‑Lactamase inhibitors are not interchangeable; they differ fundamentally in enzyme inhibition spectra, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and compatibility with partner antibiotics [1]. Pralurbactam’s distinct structural features and its confirmed class D β‑lactamase inhibitory activity separate it from earlier DBOs such as relebactam (which lacks class D activity) and avibactam (which shows variable class D inhibition) [2]. The quantitative evidence below demonstrates that pralurbactam offers specific, measurable advantages in defined experimental contexts—advantages that cannot be assumed for in‑class analogs.

Pralurbactam: Quantitative Evidence Guide


PK/PD Target Attainment in Murine Thigh Model

In a neutropenic murine thigh infection model with Klebsiella pneumoniae, the combination of pralurbactam and meropenem achieved defined PK/PD targets for bacteriostasis and 1‑log10 bacterial reduction. The PK/PD index %fT>1 mg/L for pralurbactam was identified as the best descriptor of efficacy [1].

PK/PD Meropenem Klebsiella pneumoniae

Imipenem Potentiation in M. abscessus Complex

In a broth microdilution assay against 193 clinical MABC isolates, pralurbactam (4 mg/L) significantly reduced the MIC50 of imipenem and increased the proportion of susceptible isolates. Critically, the anti‑MABC activity of imipenem combined with pralurbactam was superior to that of imipenem combined with either avibactam or relebactam [1].

Mycobacterium abscessus Imipenem Avibactam Relebactam

In Vivo Pulmonary Load Reduction in MABC Model

In neutropenic BALB/c mice infected with Mycobacterium abscessus subsp. massiliense, subcutaneous administration of pralurbactam (100 mg/kg twice daily) in combination with imipenem (200 mg/kg) for 14 days reduced pulmonary bacterial load by 1.99 log10 CFU relative to baseline [1].

Mycobacterium abscessus In vivo efficacy Pulmonary infection

Class D β‑Lactamase Inhibition Spectrum

Pralurbactam exhibits inhibitory activity against Ambler class D β‑lactamases, in addition to class A and C enzymes [1]. In contrast, relebactam lacks class D inhibition [2], and vaborbactam does not inhibit class D carbapenemases [3].

Class D β‑lactamase OXA Carbapenemase

Pralurbactam: Research & Application Scenarios


Imipenem Combination in MABC Research

Researchers studying MABC infections should prioritize pralurbactam over avibactam or relebactam when seeking maximal imipenem potentiation, as evidenced by superior in vitro activity against clinical isolates and validated in vivo pulmonary load reduction [1].

PK/PD-Guided Dose Selection

Preclinical PK/PD data defining pralurbactam’s %fT>1 mg/L targets (38.4% for static, 63.6% for 1‑log kill) provide a quantitative basis for human dose projection and clinical trial design, a level of granularity not available for many investigational BLIs [2].

Regimens for Class D β‑Lactamase Pathogens

Given pralurbactam’s class D inhibitory activity, procurement for research focused on OXA‑48 or other class D carbapenemases is justified, whereas relebactam or vaborbactam would be ineffective in these contexts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pralurbactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.